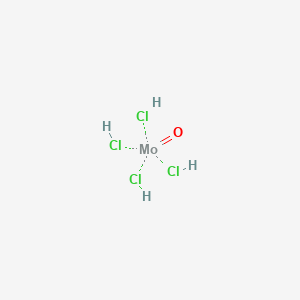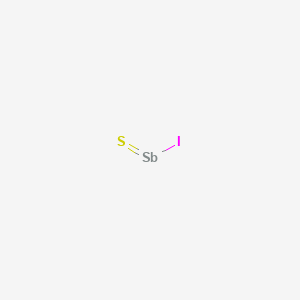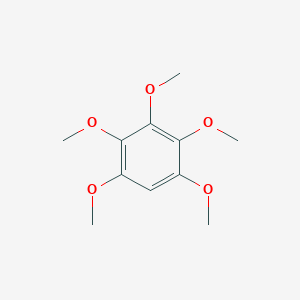
Molybdenum(VI) tetrachloride oxide
Vue d'ensemble
Description
Molybdenum(VI) tetrachloride oxide, also known as molybdenum chloride oxide, is a thermally unstable, dark green solid . It has a CAS number of 13814-75-0 and a molecular weight of 253.77100 . It is used to prepare other complexes of molybdenum .
Molecular Structure Analysis
Molybdenum(VI) tetrachloride oxide adopts a square pyramidal structure of C4v symmetry . The structure is in agreement with a gas electron-diffraction study, which found a C4v square pyramid with Mo–O = 1.658 (5) and Mo–Cl = 2.279 (3)Å .Chemical Reactions Analysis
As for other Mo(VI) compounds, Molybdenum(VI) tetrachloride oxide is diamagnetic . It decomposes thermally to MoOCl3 .Physical And Chemical Properties Analysis
Molybdenum(VI) tetrachloride oxide is a green powder . It has a melting point of 100-101°C . It is sensitive to moisture and volatile at ordinary temperatures . It is soluble in water .Applications De Recherche Scientifique
Catalyst for Living Polymerization of Acetylenes
Molybdenum(VI) tetrachloride oxide can be used to prepare a binary metal catalyst (MoOCl4 - n -BuLi) for the living polymerization of various acetylenes . This application is particularly useful in the field of polymer chemistry, where control over the polymerization process is crucial for designing polymers with desired properties.
Oxidant in Aromatization of Hantzsch-1,4-dihydropyridines
This compound serves as an effective oxidant in the aromatization of various Hantzsch-1,4-dihydropyridines . The aromatization process is a key step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals.
Precursor for Nafion-Mo Composite Material
Molybdenum(VI) tetrachloride oxide can be used as a molybdenum (Mo) precursor to prepare nafion-Mo composite material . This composite material can be used as a catalyst for the preparation of nitrones by reacting primary amines with aldehydes .
Versatility in Optical and Electronic Systems
Molybdenum oxides, including Molybdenum(VI) tetrachloride oxide, are found in various stoichiometries and have been employed for different high-value research and commercial applications . They have been efficiently used in advanced optical systems .
Use in Energy Storage Units
Molybdenum oxides are used in energy storage units due to their unique characteristics . They can be manipulated to control and engineer electronic states, making them highly adaptable and functional .
Application in Bio Systems
Molybdenum oxides are used in bio systems . Their chemical and physical characteristics make them versatile and highly tunable for incorporations in such systems .
Mécanisme D'action
Target of Action
Molybdenum(VI) tetrachloride oxide is primarily used as a catalyst in various chemical reactions . It targets the reactants in these reactions, facilitating their transformation into the desired products.
Mode of Action
The compound interacts with its targets by acting as an oxidant in the aromatization of various Hantzsch-1,4-dihydropyridines . It also serves as a molybdenum (Mo) precursor to prepare nafion-Mo composite material, which is used as a catalyst for the preparation of nitrones by reacting primary amines with aldehydes .
Biochemical Pathways
It’s known that it plays a role in the living polymerization of various acetylenes , and in the preparation of nitrones .
Result of Action
The primary result of Molybdenum(VI) tetrachloride oxide’s action is the facilitation of chemical reactions. As a catalyst, it speeds up these reactions without being consumed, enabling the efficient production of desired products .
Action Environment
The action of Molybdenum(VI) tetrachloride oxide is influenced by environmental factors such as temperature and the presence of other reactants. For instance, it is thermally unstable and decomposes to MoOCl3 . Its storage temperature is recommended to be 2-8°C , indicating that it may lose its efficacy or stability at higher temperatures.
Safety and Hazards
Molybdenum(VI) tetrachloride oxide is corrosive to skin and eyes . It hydrolyzes in contact with moisture, releasing toxic and corrosive fumes of hydrogen chloride and aqueous hydrochloric acid . Inhalation of dust can lead to burning of the respiratory tract . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Orientations Futures
Molybdenum(VI) tetrachloride oxide can be used to prepare a binary metal catalyst for the living polymerization of various acetylenes . It can also be used as a molybdenum (Mo) precursor to prepare nafion-Mo composite material, which is used as a catalyst for the preparation of nitrones by reacting primary amines with aldehydes . This suggests potential future applications in the field of catalysis and materials science.
Propriétés
IUPAC Name |
oxomolybdenum;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Mo.O/h4*1H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKXFFNQYDGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo].Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H4MoO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298196 | |
| Record name | Molybdenum chloride oxide (MoCl4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum(VI) tetrachloride oxide | |
CAS RN |
13814-75-0 | |
| Record name | Molybdenum chloride oxide (MoCl4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(VI) tetrachloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)











